molecular formula C40H60O15 B1245082 Draconin C

Draconin C

Cat. No.: B1245082
M. Wt: 780.9 g/mol
InChI Key: YYYQAUCUWHBYHS-CPMLXNJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Draconin C is a natural product found in Dracaena draco with data available.

Scientific Research Applications

Cytotoxic Activities

Draconins A-C, isolated from the stem bark of Dracaena draco, have shown potent cytotoxic activities. Specifically, these compounds demonstrate effectiveness against human leukemia cells through induction of apoptosis (González et al., 2003).

Textile Dyeing

Draconin red, derived from Scytalidium cuboideum, exhibits potential as a stable dye for fabrics. It has shown good color stability and fastness to washing, suggesting its viability as a textile dye (Hinsch et al., 2015).

Anti-inflammatory and Antimicrobial Activities

Isolated compounds from Daemonorops draco, such as Bexarotene, Taspine, and 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone, display anti-inflammatory, pro-proliferative, and antimicrobial activities. These findings highlight their potential in wound healing and treating microbial infections (Ticona et al., 2020).

Biosynthetic Pathway Insights

Research on Croton draco has provided insights into the biosynthetic pathways of magnoflorine and taspine, compounds with medicinal properties. This study enhances understanding of secondary metabolite production in C. draco (Canedo-Téxon et al., 2019).

Stability in Natural Oils

Draconin red's stability when carried in food-grade natural oils like hemp, flaxseed, and cold-pressed linseed oil, has been studied. This research suggests these oils as potential carriers for draconin red without color degradation (Hinsch et al., 2022).

Anti-Atherosclerosis Potential

Ethylacetate extract from Draconis Resina has demonstrated inhibition of inflammatory responses in vascular smooth muscle cells and macrophages, suggesting potential as an anti-atherosclerosis agent (Heo et al., 2010).

Collagenase Activities and Procollagen Synthesis

Draconis Resina's effects on collagenase activities and procollagen synthesis in human fibroblasts indicate its potential for anti-aging and skin-whitening applications (Kim & Leem, 2015).

Metabolomic Insights in Myocardial Ischemia

A metabolomics study on Resina Draconis highlighted its effects on metabolic pathways in myocardial ischemia rats, suggesting therapeutic avenues in treating this condition (Qi et al., 2013).

Properties

Molecular Formula

C40H60O15

Molecular Weight

780.9 g/mol

IUPAC Name

[(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4,5-dihydroxy-2-[(1S,2S,3'S,4S,4'S,6S,7S,8R,9S,12S,13R,14R,16R)-3',4',16-trihydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] acetate

InChI

InChI=1S/C40H60O15/c1-16-14-50-40(35(48)29(16)44)17(2)28-26(55-40)13-24-22-8-7-20-11-21(42)12-27(39(20,6)23(22)9-10-38(24,28)5)53-36-33(31(46)25(43)15-49-36)54-37-34(52-19(4)41)32(47)30(45)18(3)51-37/h7,17-18,21-37,42-48H,1,8-15H2,2-6H3/t17-,18-,21+,22+,23-,24-,25-,26-,27+,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

YYYQAUCUWHBYHS-CPMLXNJUSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)OC(=O)C)C)C)O[C@]18[C@H]([C@H](C(=C)CO8)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)O)OC(=O)C)C)C)OC18C(C(C(=C)CO8)O)O

Synonyms

draconin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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